

ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inarigivir*

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Executive Summary

ORI-9020, also known as **Inarigivir** or SB-9000, is a novel dinucleotide phosphorothioate with a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with viral replication by inhibiting viral polymerases but also stimulates the host's innate immune system through the activation of RIG-I and NOD2 pathways, leading to the production of interferons and other antiviral cytokines. This dual action makes it a promising candidate for antiviral therapy, particularly for challenging viral infections and in cases of resistance to existing treatments.

Antiviral Spectrum and Efficacy

ORI-9020 and its orally bioavailable prodrug, **Inarigivir** soproxil (SB-9200), have demonstrated a broad spectrum of antiviral activity against several clinically significant viruses. The quantitative data from in vitro and in vivo studies are summarized below.

In Vitro Antiviral Activity

The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are presented in the following tables.

Table 1: In Vitro Antiviral Activity of **Inarigivir** soproxil (SB-9200)

| Virus | Genotype/S train | Assay System | EC50 (μM) | EC90 (μM) | Reference(s) |
|-----------------------------------|------------------|--------------------|-----------|-----------|---------------------|
| Hepatitis C Virus (HCV) | Genotype 1a | Replicon System | 2.2 | 8.0 | [1] |
| Hepatitis C Virus (HCV) | Genotype 1b | Replicon System | 1.0 | 6.0 | [1] |
| Hepatitis B Virus (HBV) | 3TC-Resistant | HepG2 2.2.15 cells | 2.1 | - | [1] |
| Broad-Spectrum RNA Viruses | | | | | |
| Norovirus | - | - | - | - | [1] |
| Respiratory Syncytial Virus (RSV) | - | - | - | - | [1] |
| Influenza Virus | - | - | - | - | [1] |

Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly available, though broad-spectrum activity is reported.[\[1\]](#)

Table 2: In Vitro Cytotoxicity of **Inarigivir**

| Cell Line | Description | CC50 (μM) | Reference(s) |
|-----------|-----------------------------|-----------|---------------------|
| HFF | Human Foreskin Fibroblast | > 1000 | [2] |
| Vero | African Green Monkey Kidney | > 1000 | [2] |

In Vivo Antiviral Activity

The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of chronic HBV infection.

Table 3: In Vivo Antiviral Activity of ORI-9020/**Inarigivir** soproxil

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference(s) |
|-------------------------|-------------------------------|-------------------------------|----------|--|--------------|
| Transgenic Mice (HBV) | ORI-9020 | 0.5 - 1.6 mg/kg/day (i.p.) | 14 days | Minimal effective dosage range identified to significantly reduce liver HBV DNA.[2][3] | [2][3] |
| Transgenic Mice (HBV) | ORI-9020 | 100 mg/kg/day (i.p.) | 14 days | Significantly reduced viral DNA in the liver, with activity similar to adefovir dipivoxil.[2][3] Serum HBV DNA, liver HBV RNA, serum HBeAg, and serum HBsAg levels were not affected.[2][3] | [2][3] |
| Woodchuck (Chronic WHV) | Inarigivir soproxil (SB-9200) | 15 and 30 mg/kg (oral, daily) | 12 weeks | Dose-dependent reduction in serum WHV DNA (2.2 and 3.7 log10 reductions, respectively) and serum | [4][5] |

WHVsAg (0.5
and 1.6 log₁₀
declines,
respectively).

[\[4\]](#)[\[5\]](#)

Lowered
hepatic levels
of WHV
nucleic acids
and antigen,
and reduced
liver
inflammation.

[\[4\]](#)[\[5\]](#)

Mechanism of Action

ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and stimulation of the host innate immune response.

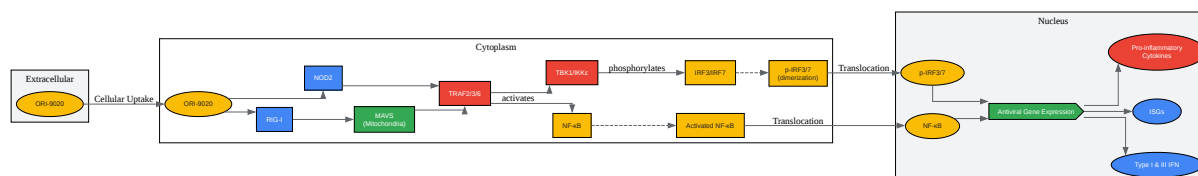
Direct Antiviral Activity

ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse transcriptase and/or DNA polymerase.[\[1\]](#) It is believed to act at an early step, at or prior to the production of the first strand of HBV DNA.[\[1\]](#) This direct antiviral action is thought to involve steric blockage of the viral polymerase's access to the pre-genomic RNA template.[\[4\]](#)[\[5\]](#)

Immunomodulatory Activity via RIG-I and NOD2 Activation

ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[\[3\]](#)[\[4\]](#)[\[5\]](#) Activation of these sensors triggers a downstream signaling cascade, leading to the production of type I (IFN- α/β) and type III interferons (IFN- λ), as well as other pro-inflammatory cytokines and interferon-stimulated genes (ISGs).[\[4\]](#)[\[5\]](#) This innate immune

activation contributes significantly to the overall antiviral effect. The signaling pathway is depicted below.



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Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the available details for the key experiments cited in this guide.

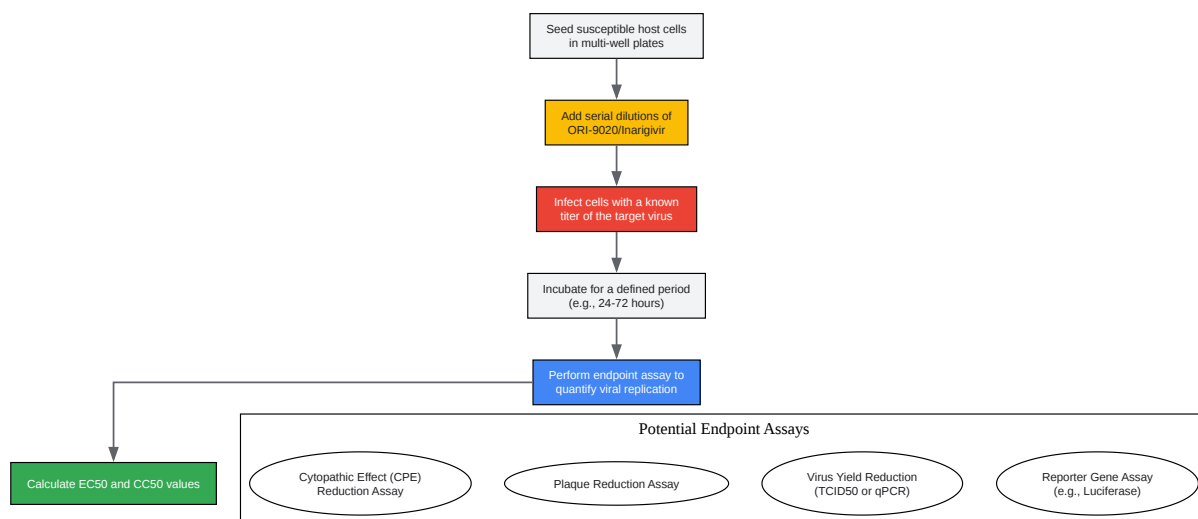
In Vitro Antiviral Assays

Hepatitis C Virus (HCV) Replicon Assay^[1]

- Objective: To determine the in vitro efficacy of **Inarigivir** soproxil against HCV replication.
- Methodology:
 - Genotype 1 HCV replicon systems were utilized.

- The assay was performed in duplicate.
- Four different concentrations of **Inarigivir** soproxil were tested.
- The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.
- EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV RNA, respectively.

General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific protocols for **Inarigivir** against these viruses are not detailed in the available literature, standard virological assays would likely be employed. A general workflow for such an assessment is outlined below.



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Caption: General workflow for in vitro antiviral activity screening.

In Vivo Antiviral Assays

HBV Transgenic Mouse Model^{[1][2][3]}

- Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.
- Animal Model: Transgenic mice expressing hepatitis B virus.

- Methodology:
 - Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for 14 days.
 - For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.
 - Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum samples.
 - HBV DNA levels in the liver were quantified to determine the minimal effective dosage.

Chronic WHV Woodchuck Model^{[4][5]}

- Objective: To assess the antiviral and immunomodulatory effects of **Inarigivir** soproxil in a model of chronic hepadnaviral infection.
- Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).
- Methodology:
 - Animals received daily oral doses of **Inarigivir** soproxil (15 or 30 mg/kg) for 12 weeks.
 - Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout the study.
 - Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were assessed.
 - Expression of interferons and interferon-stimulated genes in blood and liver was measured to evaluate the host immune response.

Conclusion

ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV, HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its potential as a valuable therapeutic option. Further clinical development and investigation into

its efficacy against a wider range of viral pathogens are warranted. This technical guide provides a foundational understanding of ORI-9020 for researchers and drug development professionals engaged in the pursuit of novel antiviral therapies.

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